(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a cyclopropyl-amino group linked to a 2-chloro-acetyl moiety. The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents, where stereochemistry and substituent reactivity are critical.
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2-chloroacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)17-8-4-5-12(17)10-18(11-6-7-11)13(19)9-16/h11-12H,4-10H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFSDSHZPRKGBQ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The synthesis begins with (S)-proline, where the carboxylic acid is protected as a tert-butyl ester. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.
Subsequent N-alkylation introduces the aminomethyl group at the 2-position. For example, treatment with formaldehyde and a reducing agent like sodium cyanoborohydride under mildly acidic conditions yields the secondary amine.
Chloroacetylation
The final step involves acylation of the cyclopropylamine with chloroacetyl chloride. This reaction is typically conducted in dichloromethane or THF using a base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Palladium catalysts, such as Pd(PPh₃)₄, are critical in cross-coupling steps for cyclopropane functionalization (e.g., Suzuki-Miyaura reactions). For stereoretentive transformations, chiral auxiliaries or asymmetric hydrogenation may be necessary.
Characterization and Analytical Methods
Spectroscopic Validation
Yield and Purity Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 25°C, 12h | 92% | 98% |
| N-Alkylation | CH₂O, NaBH₃CN, MeOH, 50°C, 6h | 88% | 95% |
| Cyclopropane Installation | Cyclopropanecarbonyl chloride, DIPEA, THF, −10°C | 78% | 97% |
| Chloroacetylation | ClCH₂COCl, DIPEA, DCM, 0°C, 2h | 85% | 99% |
Challenges and Alternative Approaches
Stereochemical Integrity
Racemization during acylation or alkylation necessitates low-temperature conditions and non-basic media. Enzymatic resolution using lipases has been reported for similar compounds but remains untested for this target.
Chemical Reactions Analysis
Types of Reactions
(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
Structure and Composition
- Molecular Formula: C15H25ClN2O3
- Molar Mass: 316.82 g/mol
- Functional Groups:
- Pyrrolidine ring
- Tert-butyl ester
- Chloroacetyl group
- Cyclopropyl group
The presence of these functional groups contributes to the compound's unique reactivity and potential biological activities.
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Similar pyrrolidine derivatives have shown promise in various biological activities, including:
- Anticancer Activity: Studies indicate that pyrrolidine derivatives can inhibit tumor growth through various mechanisms, potentially making this compound a candidate for anticancer drug development.
- Antiviral Properties: Research has suggested that compounds with similar structures may exhibit antiviral activity, which warrants further investigation into this specific compound's efficacy against viral pathogens.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Potential areas of investigation include:
- Enzyme Inhibition: The electrophilic nature of the chloroacetyl moiety may allow it to interact with nucleophilic sites on enzymes, leading to inhibition.
- Receptor Binding: The structural characteristics may facilitate binding to specific receptors, influencing physiological responses.
Case Study 1: Anticancer Activity Evaluation
A study conducted on pyrrolidine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The specific activity of (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester remains to be fully explored but is hypothesized to share similar mechanisms due to structural similarities.
Case Study 2: Enzyme Interaction Dynamics
Research on related compounds has shown promising results in enzyme inhibition assays. Preliminary data suggest that this compound may exhibit similar interactions, which could be pivotal for drug design targeting specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Chemical Comparison
Key Structural Differences:
- Cyclopropyl vs.
- Chloro-acetyl vs. Amino/Carboxymethyl: The chloro-acetyl group (R2 = Cl) in the target compound and the ethyl analog enhances electrophilicity, favoring alkylation or acylation reactions. In contrast, amino (NH₂) and carboxymethyl (COOH) groups in analogs reduce electrophilicity, shifting reactivity toward nucleophilic or coordination chemistry .
Reactivity and Stability Analysis
- Electrophilic Reactivity: The target compound’s chloro-acetyl group is more reactive than the amino or carboxymethyl groups in analogs, making it suitable for forming covalent bonds with nucleophiles (e.g., thiols or amines in drug targets). However, cyclopropane’s strain may lead to instability under acidic or high-temperature conditions .
- Solubility : The carboxymethyl group in ’s compound likely improves aqueous solubility compared to the hydrophobic tert-butyl and chloro-acetyl groups in the target and ethyl analog .
Research and Application Context
- Pharmaceutical Intermediates : Chloro-acetyl derivatives (target and ) are widely used in synthesizing covalent inhibitors, such as kinase blockers. The cyclopropyl variant may offer improved target selectivity due to its unique steric profile .
- Carboxymethyl Utility : ’s compound may serve as a precursor for prodrugs or metal-chelating agents, leveraging its carboxylic acid functionality .
Biological Activity
(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine backbone and various functional groups that suggest possible therapeutic applications. The aim of this article is to explore the biological activity of this compound, including its mechanisms, therapeutic potentials, and research findings.
Chemical Structure and Properties
The molecular formula of (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is with a molecular weight of 316.82 g/mol. The presence of the chloroacetyl group contributes to its electrophilic nature, which may facilitate interactions with biological targets.
The biological activity of this compound can be hypothesized based on the known properties of similar pyrrolidine derivatives. Pyrrolidine compounds are often studied for their roles in:
- Antimicrobial Activity : Compounds with similar structures have shown activity against various bacteria and fungi.
- Anti-inflammatory Effects : Many pyrrolidine derivatives exhibit inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Neuroprotective Properties : Some derivatives are explored for their potential in neuroprotection and cognitive enhancement.
1. Anti-inflammatory Activity
Studies have indicated that compounds structurally related to (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit significant anti-inflammatory effects. For instance, a study on pyrrolidine derivatives reported IC50 values against COX-1 and COX-2 enzymes, highlighting their potential as anti-inflammatory agents. The following table summarizes the IC50 values for selected compounds:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester may similarly inhibit COX enzymes, contributing to its anti-inflammatory properties .
3. Neuroprotective Effects
Pyrrolidine derivatives have also been investigated for neuroprotective effects in models of neurodegenerative diseases. Although direct studies on (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester are scarce, the presence of the cyclopropyl group may enhance blood-brain barrier penetration, suggesting possible applications in neuropharmacology.
Case Studies
Several case studies have explored the biological activities of pyrrolidine derivatives:
- Case Study A : A derivative similar to (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester was evaluated for its anti-inflammatory properties in a rat model induced with carrageenan. Results indicated a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.
- Case Study B : In vitro studies demonstrated that a related compound exhibited cytotoxic effects against cancer cell lines, suggesting that modifications in the pyrrolidine structure could lead to enhanced anticancer properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, and what yields can researchers expect?
- Methodology: Two high-yield routes are documented:
- Route 1: Tosylation of N-Boc-L-prolinol using p-toluenesulfonic acid (97% yield) .
- Route 2: Reaction with p-toluenesulfonyl chloride under mild conditions (0–20°C) in dichloromethane with triethylamine as a base (97% yield) .
- Key Considerations: Use inert atmospheres for moisture-sensitive intermediates and monitor reaction progress via TLC or HPLC.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol mitigation .
- First Aid:
- Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Inhalation: Transfer to fresh air; seek medical attention if respiratory distress occurs .
- Storage: Store in sealed containers at 2–8°C to prevent hydrolysis of the tert-butyl ester group .
Advanced Research Questions
Q. How can reaction conditions be optimized for the introduction of the cyclopropane moiety in this compound's synthesis?
- Methodology:
- Use palladium catalysts (e.g., Pd(OAc)₂) with tert-butyl XPhos ligand in tert-butanol at 40–100°C for 5.5 hours to facilitate cross-coupling reactions .
- Control steric hindrance by pre-activating the cyclopropane precursor with cesium carbonate .
Q. What analytical techniques are recommended to confirm the stereochemical integrity of the compound?
- Chiral HPLC: Use a Chiralpak® AD-H column with n-hexane/isopropanol (90:10) to resolve enantiomers. Validate with synthetic standards .
- NMR Analysis: Compare and NMR chemical shifts of the pyrrolidine ring (δ 1.4–1.5 ppm for tert-butyl group) to reference spectra .
- X-ray Crystallography: Resolve ambiguities in cyclopropane ring conformation using single-crystal diffraction .
Q. How can researchers resolve contradictions in reported synthetic yields when scaling up reactions?
- Critical Variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
